molecular formula C11H23N3O2 B1464521 2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 1292922-61-2

2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B1464521
CAS No.: 1292922-61-2
M. Wt: 229.32 g/mol
InChI Key: DSEVETVNELCODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide is a synthetic organic compound featuring a piperidine core substituted with an aminomethyl group and an acetamide side chain terminating in a methoxyethyl group. With a molecular formula of C12H25N3O2 and a molecular weight of 243.35 g/mol, this compound is provided as a high-purity material for research and further manufacturing applications. Compounds containing the piperidine moiety are of exceptional significance in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals as well as numerous alkaloids . The specific 3-(aminomethyl)piperidine scaffold is a privileged structure in medicinal chemistry, often serving as a key pharmacophore. While the specific biological data for this compound requires further investigation, its molecular structure suggests potential as a building block for neuroscientific research. Analogous piperidine and acetamide derivatives are frequently investigated for their interactions with the central nervous system. For instance, structurally related phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . Furthermore, rivastigmine, a well-established drug for Alzheimer's disease, is a carbamate derivative that also relies on a complex amine structure for its activity as a cholinesterase inhibitor, highlighting the therapeutic relevance of this chemical class . The mechanism of action for research compounds is typically structure-dependent. For this molecule, the aminomethylpiperidine fragment may contribute to target binding, while the methoxyethylacetamide side chain can influence physicochemical properties and pharmacokinetics. Researchers are exploring such molecules as potential multifunctional agents that may interact with multiple biological targets, a strategy increasingly important in complex areas like neurodegenerative disease research . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-16-6-4-13-11(15)9-14-5-2-3-10(7-12)8-14/h10H,2-9,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEVETVNELCODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide, with the CAS number 1292922-61-2, is a synthetic compound belonging to the class of piperidine derivatives. Its molecular formula is C11_{11}H23_{23}N3_3O2_2, and it has a molecular weight of 229.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • A piperidine ring , which is a six-membered ring containing one nitrogen atom.
  • An aminomethyl group that enhances its reactivity and biological interaction.
  • An acetamide group , contributing to its pharmacological properties.
  • A methoxyethyl side chain , which may influence its solubility and binding affinity.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC11_{11}H23_{23}N3_3O2_2
Molecular Weight229.32 g/mol
CAS Number1292922-61-2
PurityTypically ≥95%

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing physiological processes such as neurotransmission and metabolic pathways.

Potential Pharmacological Applications

Study on Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research on similar compounds has highlighted the importance of DPP-IV inhibitors in managing type 2 diabetes. DPP-IV plays a crucial role in glucose metabolism by degrading incretin hormones. Compounds structurally similar to this compound have been investigated for their ability to inhibit DPP-IV, thereby enhancing insulin secretion and lowering blood glucose levels .

Antimicrobial Studies

While direct studies on this specific compound's antimicrobial activity are sparse, piperidine derivatives are often evaluated for their bioactive properties. For instance, compounds derived from piperidine have shown effectiveness against various bacterial strains, suggesting that further investigation into the antimicrobial potential of this compound could yield valuable insights .

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
Enzyme InhibitionPossible DPP-IV inhibition
Receptor InteractionNeurotransmitter modulation
AntimicrobialActivity against bacterial strains

Scientific Research Applications

Pharmaceutical Development

2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems. Studies have explored the efficacy of piperidine derivatives in animal models of depression, highlighting their potential neuropharmacological benefits.

Neuroscience Research

The compound's ability to interact with various neurotransmitter receptors positions it as a valuable tool in neuroscience research.

  • Receptor Binding Studies : Investigations into the binding affinity of this compound to serotonin and dopamine receptors have been conducted, providing insights into its mechanism of action and potential therapeutic applications in mood disorders.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules.

  • Building Block for Drug Synthesis : Its unique functional groups allow it to be utilized as a building block in the synthesis of other pharmacologically active compounds, facilitating the development of new drugs with enhanced efficacy and safety profiles.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including this compound, for their antidepressant-like effects in rodent models. The results indicated significant reductions in depressive behaviors, suggesting that modifications to the piperidine structure can enhance pharmacological activity.

Case Study 2: Neurotransmitter Interaction

Research conducted at a prominent neuroscience institute focused on the interaction of this compound with serotonin receptors. The findings revealed that it acts as a partial agonist at specific receptor subtypes, which could explain its potential therapeutic effects in treating anxiety and depression-related disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Core Backbone: The target compound uses a piperidine-acetamide scaffold, while analogs like 17{5,5} () and 17{4,1} () incorporate phenyl or morpholine backbones, altering lipophilicity and steric bulk . Methoxyacetylfentanyl () shares the piperidine-acetamide core but includes a phenyl-phenylethyl moiety linked to opioid receptor targeting, unlike the target compound’s aminomethyl-methoxyethyl groups .

Aminomethyl-piperidine substitution may increase basicity, influencing pH-dependent solubility and membrane permeability compared to morpholine derivatives () .

Synthetic Yields :

  • Piperidine-based analogs (e.g., 17{5,5} ) show lower yields (18–32%) compared to morpholine derivatives (up to 27%), suggesting steric or electronic challenges in piperidine coupling reactions .

Physicochemical Properties

  • Molecular Weight : The target compound (254.34 g/mol) is lighter than methoxyacetylfentanyl (352.5 g/mol) due to the absence of aromatic phenyl groups .
  • Polarity : The methoxyethyl group increases polarity relative to N-ethyl or N-propyl substituents (), which may affect pharmacokinetic properties like absorption and distribution .

Preparation Methods

Synthesis via Reductive Amination and Amidation

A representative method involves the following sequence:

  • Step 1: Formation of the key intermediate (piperidinyl acetic acid derivative)
    The piperidine ring bearing an aminomethyl group is prepared or obtained commercially.

  • Step 2: Reductive amination
    The aldehyde corresponding to the 2-methoxyethyl group is reacted with the piperidinyl intermediate under reductive amination conditions using sodium triacetoxyborohydride (NaBH(OAc)3) in methanol at room temperature overnight. This step forms the secondary amine linkage.

  • Step 3: Amide bond formation
    The resulting amine is coupled with an acetic acid derivative or activated ester using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in solvents like DMF or acetonitrile. The reaction is typically carried out at room temperature overnight.

  • Step 4: Purification
    The crude product is purified by column chromatography on silica gel using appropriate eluents (e.g., hexane/ethyl acetate or chloroform/methanol mixtures).

  • Step 5: Hydrolysis (if necessary)
    In some cases, ester intermediates are hydrolyzed under basic conditions (NaOH in methanol at 50°C overnight) to yield the free acid or amide form.

This method has been reported to provide yields ranging from 30% to 66% over two steps depending on the specific substituents and conditions used.

Alternative Alkylation Method

Another approach involves:

  • Step 1: Preparation of the piperidine intermediate with a protected amine group (e.g., Boc-protected).

  • Step 2: Deprotection of the Boc group using hydrogen chloride to yield the free amine.

  • Step 3: Alkylation of the piperidine nitrogen with 2-methoxyethyl tosylate under basic conditions to introduce the N-(2-methoxyethyl)acetamide side chain.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Reductive amination Aldehyde, NaBH(OAc)3 Methanol Room temp, overnight 59-66 (two steps) Sodium triacetoxyborohydride as reducing agent
Amide coupling EDCI, HOBt DMF or Acetonitrile Room temp, overnight 30-66 (two steps) Carbodiimide coupling for amide bond formation
Ester hydrolysis NaOH (1 M aqueous), MeOH Methanol 50°C, overnight - Followed by acidification and purification
Boc deprotection HCl gas or HCl in solvent - Room temp - For removal of Boc protecting group
Alkylation 2-Methoxyethyl tosylate, base (e.g., K2CO3) Suitable solvent Reflux or room temp - For N-alkylation on piperidine nitrogen

Research Findings and Structure-Activity Relationships (SAR)

  • The position of the aminomethyl substituent on the piperidine ring (3- vs. 4-position) influences biological activity and synthetic accessibility.

  • The N-(2-methoxyethyl)acetamide moiety is crucial for enhancing solubility and modulating pharmacokinetic properties.

  • Reductive amination using sodium triacetoxyborohydride is preferred for its mildness and high selectivity, avoiding over-reduction or side reactions.

  • Carbodiimide-mediated coupling (EDCI/HOBt) is effective for amide bond formation with minimal racemization or side products.

  • Alternative alkylation strategies allow for selective modification of the piperidine nitrogen, enabling the synthesis of analogs with improved selectivity towards T-type calcium channels, as demonstrated in related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide, and what purification methods are recommended?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with acetamide precursors. For example, a related piperidinyl-acetamide compound was synthesized via nucleophilic substitution, followed by purification using column chromatography and characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Optimization may require adjusting reaction solvents (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine).

Q. How is enantiomeric purity assessed for chiral intermediates in the synthesis of this compound?

  • Methodology : Chiral derivatization agents, such as (S)-(-)-1-phenylethylamine, can be used to convert intermediates into diastereomers, which are then separable via HPLC or chiral column chromatography. Absolute configuration is confirmed using circular dichroism (CD) or X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) elucidates structural details, while infrared (IR) spectroscopy identifies functional groups (e.g., amine, carbonyl). Purity is quantified via HPLC with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

  • Methodology : Contradictions may arise from assay conditions (e.g., pH, temperature) or receptor subtype selectivity. Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Computational docking studies (e.g., AutoDock Vina) can predict binding modes and guide mutagenesis experiments to identify critical residues .

Q. What strategies improve yield in multi-step syntheses of piperidinyl-acetamide derivatives?

  • Methodology : Optimize reaction intermediates by replacing low-yield steps (e.g., Mitsunobu reactions) with greener alternatives (e.g., catalytic hydrogenation). Use flow chemistry to enhance reproducibility and scalability. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy .

Q. How does the compound’s structure influence its pharmacokinetic (PK) properties, such as metabolic stability?

  • Methodology : Assess metabolic stability using liver microsome assays (human/rat) and identify vulnerable sites (e.g., methoxyethyl group) via LC-MS/MS metabolite profiling. Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., ester-to-amide substitutions) to enhance stability .

Q. What computational tools are effective for predicting the compound’s biological activity and toxicity?

  • Methodology : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational flexibility with QSAR models (e.g., SwissADME) for toxicity prediction. Validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability) and Ames tests for mutagenicity .

Experimental Design & Troubleshooting

Q. How should researchers design dose-response studies for in vivo neuropharmacological evaluations?

  • Methodology : Use staggered dosing in rodent models (e.g., 1, 5, 10 mg/kg) to establish an EC₅₀. Include positive controls (e.g., known receptor agonists/antagonists) and monitor behavioral endpoints (e.g., locomotor activity, anxiety-like behaviors). Address interspecies variability by scaling doses via allometric equations .

Q. What steps mitigate variability in spectroscopic data during structural elucidation?

  • Methodology : Standardize sample preparation (e.g., deuterated solvents, concentration) and calibrate instruments with reference compounds. For NMR, use relaxation agents (e.g., Cr(acac)₃) to reduce acquisition time. Replicate experiments across multiple batches to identify batch-dependent artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.